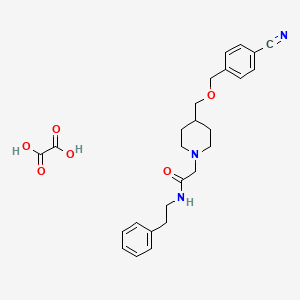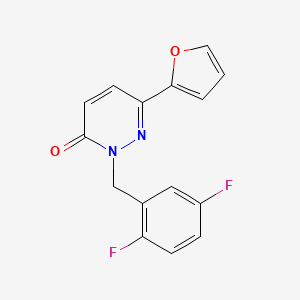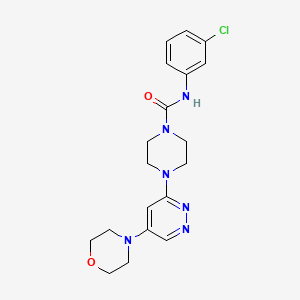
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a chemical compound that falls within the domain of organic chemistry It is structured with a core piperidine ring, modified with various functional groups including a cyanobenzyl moiety and phenethylacetamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate typically involves a multi-step process:
Formation of the Piperidine Core: : This step often involves the reaction of piperidine with various starting materials to introduce the core structure.
Introduction of Functional Groups: : The cyanobenzyl and phenethylacetamide groups are added through substitution reactions. Conditions typically involve reagents like halogenated benzyl compounds and amines.
Final Coupling and Oxalate Formation: : The final step involves coupling the intermediate compounds and forming the oxalate salt, which is achieved through the reaction with oxalic acid.
Industrial Production Methods: Industrial-scale production often mirrors laboratory synthesis but with optimized conditions for scalability, such as:
Use of Continuous Flow Reactors: : To increase yield and efficiency.
Catalyst Optimization: : Using specific catalysts to speed up reactions and enhance selectivity.
Purification Techniques: : Large-scale chromatography and crystallization methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the piperidine ring and the phenethylacetamide group.
Reduction: : Reduction reactions may target the nitrile group on the cyanobenzyl moiety.
Substitution: : The benzyl group can participate in nucleophilic substitution reactions.
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Lithium aluminum hydride, hydrogenation with a metal catalyst.
Substitution Conditions: : Basic or acidic environments, depending on the desired substitution reaction.
Oxidation Products: : Ketones and carboxylic acids derived from the original structure.
Reduction Products: : Primary amines from the reduction of nitrile groups.
Substitution Products: : Various substituted piperidines and benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalyst Development: : Used in studies for developing new catalysts due to its multifunctional nature.
Synthetic Building Block: : Acts as an intermediate in the synthesis of more complex molecules.
Receptor Binding Studies: : Utilized in experiments to investigate its interaction with various biological receptors.
Cell Signaling Research: : Helps in elucidating pathways in cellular signaling due to its unique structure.
Drug Development: : Explored as a potential lead compound for developing new pharmaceuticals.
Enzyme Inhibition: : Studied for its ability to inhibit specific enzymes involved in disease pathways.
Material Science: : Investigated for its potential in creating novel materials with specific properties.
Agricultural Chemicals: : Examined for its use in developing new agrochemicals.
Wirkmechanismus
The compound’s effects are largely mediated by its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and influencing various biological pathways. The phenethylacetamide group, in particular, is often involved in receptor binding, while the cyanobenzyl moiety can modulate the compound’s overall lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-(4-(benzyloxy)piperidin-1-yl)-N-phenethylacetamide: : Similar structure but lacks the cyanobenzyl group.
4-(4-((N-benzylcarbamoyl)methyl)piperidin-1-yl)-N-phenethylacetamide: : Contains a different functional group at the piperidine position.
N-(4-cyanobenzyl)-2-(4-(methylaminomethyl)piperidin-1-yl)acetamide: : Another cyanobenzyl derivative but with variations in the piperidine and acetamide groups.
Uniqueness: 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. Its combination of a cyanobenzyl moiety and phenethylacetamide provides a balance of hydrophilic and lipophilic characteristics, enhancing its versatility in various applications.
There you go—a comprehensive look at this intriguing compound. Anything more you’re curious about?
Eigenschaften
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2.C2H2O4/c25-16-21-6-8-22(9-7-21)18-29-19-23-11-14-27(15-12-23)17-24(28)26-13-10-20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,23H,10-15,17-19H2,(H,26,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFUUIHRJUIKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one](/img/structure/B2850568.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)



![10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2850578.png)
![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)

![Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2850581.png)




